molecular formula C7H10O3 B6227165 methyl 2-hydroxyhex-5-ynoate CAS No. 1490824-17-3

methyl 2-hydroxyhex-5-ynoate

Cat. No.: B6227165
CAS No.: 1490824-17-3
M. Wt: 142.15 g/mol
InChI Key: TUAZJZAQCUHION-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyhex-5-ynoate is a valuable chiral building block in organic synthesis, integrating a hydroxyl group and a terminal alkyne within a methyl ester scaffold. This unique structure makes it a versatile precursor for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions. Research indicates that closely related chiral hydroxy-alkynoates are instrumental in the synthesis of bioactive lipid molecules, such as 3-hydroxy fatty acids and their derivatives, which are relevant in the study of inflammatory mediators . The terminal alkyne functionality also allows this compound to serve as a bioorthogonal probe. Similar alkynyl-functionalized reporters are metabolically incorporated into biomolecules, enabling their detection, identification, and proteome-wide profiling via click chemistry, a powerful technique for studying post-translational modifications in cells . The presence of both the alkyne and ester groups provides multiple handles for further chemical modification, facilitating its use in the development of novel polymers and advanced materials. As a specialty fine chemical, it supports innovation across various fields, including medicinal chemistry, chemical biology, and materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxyhex-5-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h1,6,8H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZJZAQCUHION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490824-17-3
Record name methyl 2-hydroxyhex-5-ynoate
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The Significance of a Multifunctional Chiral Building Block

Methyl 2-hydroxyhex-5-ynoate has emerged as a valuable chiral building block due to its inherent structural features that allow for a diverse range of chemical transformations. Its utility is particularly evident in the synthesis of polyketides and other complex natural products, where the controlled installation of multiple stereocenters is a formidable challenge. The presence of a terminal alkyne, a secondary alcohol, and a methyl ester within a single, relatively small molecule provides multiple points for synthetic diversification.

This strategic positioning of reactive sites allows for sequential and chemoselective reactions, enabling chemists to build up molecular complexity in a controlled and predictable manner. For instance, its application has been noted in the synthesis of fragments of highly complex natural products such as the bryostatins, a group of macrolides with potent biological activity. bldpharm.com The ability to serve as a precursor to key structural motifs underscores its significance in the field.

Structural Features and Their Implications for Reactivity and Stereocontrol

The chemical reactivity and potential for stereocontrol inherent in methyl 2-hydroxyhex-5-ynoate are directly attributable to its distinct structural components. The interplay between the terminal alkyne, the hydroxyl group, and the ester functionality dictates its behavior in various synthetic transformations.

Functional GroupKey Reactions and Implications for Synthesis
Terminal Alkyne The terminal alkyne is a versatile handle for a variety of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), hydrofunctionalization reactions, and click chemistry. It also allows for the formation of metal acetylides, which can act as nucleophiles in carbon-carbon bond-forming reactions.
Secondary Hydroxyl Group The hydroxyl group can be used to direct stereoselective reactions on adjacent centers. It can be oxidized to a ketone, providing a site for nucleophilic addition, or it can be protected to allow for selective reaction at other positions. Furthermore, its stereochemistry can be set through asymmetric synthesis or enzymatic resolution, thereby imparting chirality to the entire molecule and influencing the stereochemical outcome of subsequent reactions. researchgate.net
Methyl Ester The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. It can also participate in enolate chemistry, allowing for the formation of new carbon-carbon bonds at the α-position.

A notable example of its application is in the synthesis of a C1–C16 fragment of the bryostatins. bldpharm.com In this synthesis, methyl 5-hydroxyhex-2-ynoate, a closely related precursor, is prepared by the ring-opening of a protected glycidol (B123203) using lithiated methyl propiolate. This is followed by a highly stereoselective addition of a diorganocuprate to the alkyne, a reaction that sets a key stereocenter and demonstrates the utility of the alkyne for controlled bond formation. bldpharm.com

Historical Context: the Rise of Chiral Building Blocks

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

The use of enzymes in organic synthesis provides a powerful tool for achieving high levels of stereoselectivity under mild reaction conditions. For the synthesis of enantiopure this compound, biocatalytic methods such as kinetic resolution and asymmetric reduction of prochiral precursors are particularly prominent.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely employed method for separating racemic mixtures of chiral compounds. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a product) from the unreacted, slow-reacting enantiomer (as the remaining substrate).

For a racemic mixture of this compound, lipases are the most common biocatalysts used for EKR. The process typically involves the acylation of the secondary alcohol. In a common EKR setup, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one of the enantiomers, for instance, the (R)-enantiomer, into its corresponding acetate ester, leaving the (S)-enantiomer largely unreacted. Subsequent separation of the acylated product from the unreacted alcohol yields both enantiomers in optically enriched forms. The efficiency of this separation is quantified by the enantiomeric ratio (E). A new and efficient lipase-mediated kinetic resolution procedure has been developed for various 1-(hetero)aromatic ethanols using enzymatic acylation with 2-(prop-2-yn-1-yloxy)acetyl esters. rsc.org This process allows for the production of both enantiomers from the racemate in near-quantitative yields without the need for chromatographic separation. rsc.org

Several lipases have demonstrated high efficacy in resolving similar chiral alcohols. For example, lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is renowned for its high selectivity and broad substrate scope. nih.gov Lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens have also shown good selectivity in the resolution of various secondary alcohols. nih.gov

Table 1: Representative Lipases in the Kinetic Resolution of Secondary Alcohols

Enzyme Source Organism Common Application
CAL-B Candida antarctica Acylation/hydrolysis of a wide range of alcohols and esters. nih.gov
PCL Pseudomonas cepacia Resolution of various aromatic and aliphatic secondary alcohols. nih.gov
CRL Candida rugosa Enantioselective esterification and hydrolysis. researchgate.netmdpi.com

| PFL | Pseudomonas fluorescens | Kinetic resolution of nitroalcohols and other derivatives. researchgate.net |

Stereoselective Bioreductions of Precursor Ketoesters

An alternative and often more efficient strategy than EKR is the asymmetric reduction of a prochiral precursor, in this case, methyl 2-oxohex-5-ynoate. This approach can theoretically yield a single enantiomer with up to 100% conversion and high enantiomeric excess. The reduction of the ketone functionality to a hydroxyl group is typically carried out using ketoreductases (KREDs) or whole-cell systems containing alcohol dehydrogenases (ADHs).

These biocatalytic reductions often employ microorganisms or isolated enzymes that exhibit high stereoselectivity. mdpi.com By selecting an appropriate biocatalyst, either the (R)- or (S)-enantiomer of this compound can be preferentially synthesized. The stereochemical outcome is dictated by the enzyme's inherent preference, which is often governed by Prelog's rule for many dehydrogenases. Cofactor regeneration, typically for NADPH or NADH, is a crucial aspect of these bioreductions and is often accomplished in situ using a sacrificial alcohol like isopropanol. mdpi.com The use of whole-cell redox processes, catalyzed by various microorganisms, represents a key strategy for achieving high yields and enantiomeric excesses in the synthesis of α-hydroxy ketones. nih.gov

Lipase-Catalyzed Transformations and Chiral Preferences

Lipases are exceptionally versatile in chemoenzymatic synthesis, catalyzing reactions such as esterification, transesterification, and hydrolysis with high enantioselectivity. mdpi.com In the context of this compound, lipase-catalyzed transesterification is a key reaction for kinetic resolution. nih.gov The choice of lipase can influence which enantiomer is preferred. For instance, Candida antarctica lipase B (CAL-B) is frequently reported to preferentially acylate the (R)-enantiomer of secondary alcohols. researchgate.net

The reaction medium, acyl donor, and temperature are critical parameters that can be optimized to enhance both the reaction rate and the enantioselectivity. mdpi.com While organic solvents have been traditionally used, the development of greener methodologies has led to the use of solvent-free systems or more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com Lipase-catalyzed second-order asymmetric transformations offer an attractive method for the complete conversion of a racemate into a single enantiomer. rug.nlrug.nl

Classical and Modern Chemical Synthesis Routes

Alongside biocatalytic methods, traditional and contemporary chemical synthesis provides robust and scalable routes to this compound. These methods often focus on the strategic formation of the carbon skeleton and the introduction of the key functional groups.

Ring-Opening Reactions with Organometallic Reagents (e.g., Lithiated Methyl Propiolate on Protected Glycidol)

A convergent and stereocontrolled approach to synthesizing the backbone of this compound involves the nucleophilic ring-opening of a chiral epoxide. A suitable starting material is a protected form of glycidol (B123203), such as (R)- or (S)-glycidyl tosylate or a silyl-ether protected glycidol. The nucleophile required is the acetylide derived from methyl propiolate.

The synthesis would proceed by deprotonating methyl propiolate using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form lithiated methyl propiolate. This powerful nucleophile can then attack the terminal, least-hindered carbon of the protected glycidol epoxide in an SN2-type reaction. youtube.com To favor direct attack on the epoxide ring and avoid potential side reactions, the lithium acetylide is often converted to an organocuprate reagent by adding a copper(I) salt, such as copper(I) iodide (CuI). youtube.com Gilman reagents, a type of organocuprate, are known to be effective for epoxide ring-opening. youtube.com This reaction opens the epoxide ring to form the C4-C5 bond and install the hydroxyl group at the C4 position (after deprotection), with a defined stereochemistry inherited from the starting chiral glycidol. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. youtube.comkhanacademy.org

Strategies for the Formation of the α-Hydroxy Ester Moiety

The α-hydroxy ester functional group is a key feature of the target molecule. Several chemical strategies exist for its construction. One of the most direct methods is the reduction of the corresponding α-keto ester, methyl 2-oxohex-5-ynoate. This can be achieved using various reducing agents. While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) would also reduce the ester functionality, milder and more selective reagents such as sodium borohydride (B1222165) (NaBH₄) can be used, often at low temperatures, to selectively reduce the ketone to the desired secondary alcohol.

Another established method is the α-hydroxylation of an ester enolate. The ester, methyl hex-5-ynoate, can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. This enolate can then be trapped with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide (MoO₅·Py·HMPA, MoOPH) or oxaziridines, which deliver an oxygen atom to the α-position to generate the hydroxyl group after an aqueous workup.

Control of Stereochemistry at the C-2 Position during Synthesis

Achieving control over the stereochemistry at the C-2 position is paramount in the synthesis of chiral molecules like the enantiomers of this compound. Several strategies have been developed to introduce the hydroxyl group in a stereoselective manner.

One prominent approach involves the asymmetric reduction of a corresponding α-keto ester. For instance, dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) catalyzed by ruthenium(II) complexes has proven effective in providing enantioenriched β-amino-α-hydroxy esters from racemic α-keto esters with high diastereo- and enantioselectivity. unc.edu This methodology could be adapted for the synthesis of this compound by utilizing a suitable precursor.

Another powerful technique is the Sharpless asymmetric dihydroxylation (AD) or Shi's asymmetric epoxidation (AE) of a silyl (B83357) enol ether precursor. researchgate.net For example, the enantioselective synthesis of (S)-2-hydroxy-5-methyl-3-hexanone has been achieved using Shi's asymmetric epoxidation of a mixture of silyl enol ethers. researchgate.net This method offers a pathway to enantiomerically enriched α-hydroxy ketones, which can be further transformed into the desired ester.

Furthermore, organocatalytic methods have emerged as a valuable tool for asymmetric synthesis. Chiral primary amine catalysts have been used for the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, yielding α-chloroketones with high enantiopurity. Subsequent nucleophilic substitution with a hydroxide (B78521) source can then furnish the desired chiral tertiary α-hydroxyketones. nih.gov

The table below summarizes some of the key asymmetric reactions applicable to the synthesis of chiral α-hydroxy esters.

Asymmetric ReactionCatalyst/ReagentPrecursorKey Feature
Asymmetric Transfer HydrogenationRu(II) complexα-Keto esterDynamic kinetic resolution
Asymmetric DihydroxylationAD-mix-βSilyl enol etherHigh enantioselectivity
Asymmetric EpoxidationFructose-derived catalystSilyl enol etherEnantioselective epoxidation
Organocatalytic ChlorinationChiral primary amineβ-Ketocarboxylic acidEnantioselective decarboxylation

Palladium-Catalyzed Carbon-Carbon Bond-Forming Reactions in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions can be strategically employed in the synthesis of precursors for this compound.

For instance, the synthesis of α-aryl α-amino ketones has been achieved through a palladium-catalyzed oxidative cross-coupling reaction involving the direct C-H oxidation of α-aminocarbonyl compounds. rsc.org While not directly applicable to the target molecule, this methodology highlights the potential of palladium catalysis in functionalizing the α-position of carbonyl compounds.

More relevant to the synthesis of γ-alkynyl esters is the palladium-catalyzed γ-arylation of α,β-unsaturated esters derived from silyl ketene (B1206846) acetals. nih.gov This reaction allows for the introduction of an aryl group at the γ-position, demonstrating the feasibility of functionalizing positions remote from the ester group. A similar strategy could potentially be adapted for the introduction of an alkyne moiety.

Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of various heterocyclic compounds from alkyne precursors. nih.govresearchgate.net For example, a palladium-catalyzed nucleomethylation of alkynes has been developed for the synthesis of methylated heteroaromatic compounds. nih.gov These methodologies underscore the versatility of palladium catalysis in manipulating alkyne functionalities. The direct palladium-catalyzed cross-coupling of cyclopropenyl esters has also been reported, showcasing the ability to couple ester-containing rings with aryl iodides. rsc.org

Retrosynthetic Analysis Pertaining to this compound

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. rnlkwc.ac.inslideshare.net

Disconnection Strategies for the Ester, Hydroxyl, and Alkyne Functionalities

The retrosynthetic analysis of this compound involves the strategic disconnection of its key functional groups: the ester, the hydroxyl group, and the alkyne. scitepress.orgyoutube.com

Ester Disconnection: The ester functionality can be disconnected via a C-O bond break, leading to 2-hydroxyhex-5-ynoic acid and methanol. rnlkwc.ac.in This is a standard disconnection for esters.

Hydroxyl Disconnection: The α-hydroxy group can be introduced through the reduction of an α-keto ester or the oxidation of an enolate. A disconnection of the C-O bond of the hydroxyl group leads to a synthon that can be derived from an α-keto ester. scitepress.org

Alkyne Disconnection: The terminal alkyne can be disconnected to reveal an acetylide anion and an electrophilic partner. youtube.com This is a common strategy for introducing terminal alkynes. Alternatively, functional group interconversion (FGI) can be considered, where the alkyne is derived from an alkene via dehydrogenation. nih.gov

Convergent and Divergent Synthetic Route Planning

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound. researchgate.netcrimsonpublishers.com

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. researchgate.net While less direct for the synthesis of a single target, a divergent approach could be employed to synthesize various analogs of this compound with different substituents.

Identification of Key Synthons and Precursors

Based on the disconnection strategies, several key synthons and their corresponding synthetic equivalents (precursors) can be identified.

SynthonSynthetic Equivalent (Precursor)
2-Oxohex-5-ynoate esterMethyl 2-oxohex-5-ynoate
Acetylide anionAcetylene, Lithium acetylide
4-Halobutyl derivative1-Bromo-4-butyne, 1-Iodo-4-butyne
Propargyl bromidePropargyl bromide
Methyl glyoxylate (B1226380)Methyl glyoxylate

A plausible retrosynthetic pathway could involve the disconnection of the alkyne first, leading to a precursor such as methyl 2-hydroxy-4-bromobutanoate and acetylene. The α-hydroxy ester could then be disconnected to methyl glyoxylate and a suitable Grignard reagent derived from 1,2-dibromoethane.

Reactions Involving the Terminal Alkyne

The terminal alkyne functionality of this compound is a key site for carbon-carbon bond formation and functional group interconversion.

Cross-Coupling Reactions (e.g., Sonogashira-type couplings for derivatization)

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the derivatization of this compound. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org The general scheme involves the coupling of the terminal alkyne of this compound with various aryl or vinyl halides to introduce diverse substituents at the terminus of the alkyne.

Recent advancements have led to the development of copper-free Sonogashira couplings, which can be advantageous in certain synthetic contexts. beilstein-journals.org The choice of catalyst, base, and solvent can influence the reaction's efficiency and substrate scope. organic-chemistry.orgbeilstein-journals.org For instance, palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands have shown high efficacy. beilstein-journals.org The reactivity of the halide partner generally follows the order I > Br > Cl. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product
This compound Aryl Iodide Pd(PPh₃)₄/CuI Methyl 2-hydroxy-6-arylhex-5-ynoate

This methodology allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Cyclization Reactions (e.g., transition metal-catalyzed, radical-mediated, or electrophile-induced cyclizations)

The presence of both an alkyne and a hydroxyl group within the same molecule makes this compound a prime candidate for various intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

Transition Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, gold, and copper, can catalyze the cyclization of alkyne-containing substrates. purdue.edursc.org For example, in the presence of a suitable catalyst, the hydroxyl group can attack the activated alkyne, leading to the formation of a furan (B31954) or pyran ring system. The regioselectivity of these cyclizations (i.e., the size of the ring formed) can often be controlled by the choice of catalyst and reaction conditions. Computational studies have shown that for terminal alkynes, the formation of six-membered rings (6-endo-dig cyclization) is often favored. researchgate.net

Radical-Mediated Cyclizations: Radical cyclizations offer another pathway to form cyclic structures from unsaturated precursors. mdpi.comharvard.edu A radical can be generated at a position that allows for subsequent intramolecular addition to the alkyne. For instance, a radical initiator can abstract a hydrogen atom, or a tin radical can add to the alkyne, initiating a cyclization cascade. harvard.edursc.org The stereochemistry of these reactions is often predictable, with a preference for the formation of chair-like transition states. harvard.edu

Electrophile-Induced Cyclizations: Electrophilic reagents can activate the alkyne towards nucleophilic attack by the internal hydroxyl group. tandfonline.com Reagents such as iodine, N-iodosuccinimide (NIS), or mercury salts can induce cyclization to form iodinated or mercurated heterocyclic products, which can be further functionalized. tandfonline.com The stereoselectivity of these reactions can be influenced by the nature of the electrophile and the substrate.

Hydration and Hydroboration Reactions leading to Carbonyl or Alcohol Derivatives

The terminal alkyne of this compound can be transformed into other functional groups through hydration and hydroboration-oxidation reactions.

Hydration: The acid-catalyzed hydration of the terminal alkyne follows Markovnikov's rule, leading to the formation of a methyl ketone. This transformation is typically achieved using aqueous acid, often with a mercury(II) salt as a catalyst.

Hydroboration-Oxidation: In contrast, the hydroboration of the terminal alkyne, followed by oxidative workup, results in the formation of a terminal aldehyde (anti-Markovnikov addition). Common hydroborating agents include 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, which provide high regioselectivity for the terminal carbon. The intermediate organoborane is then oxidized, typically with hydrogen peroxide and a base, to yield the corresponding aldehyde. This two-step process can also be used to synthesize the corresponding primary alcohol. wisconsin.eduwgtn.ac.nz

Click Chemistry Applications

The terminal alkyne of this compound is an ideal functional group for participating in "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). illinois.edu This reaction provides a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles. illinois.eduresearchgate.net

The reaction is characterized by its high yield, mild reaction conditions (often performed in water or alcohol/water mixtures), and tolerance of a wide range of functional groups. illinois.edu This makes it a powerful tool for conjugating this compound to other molecules, such as biomolecules, polymers, or fluorescent dyes. The resulting triazole ring is stable and can act as a linker in various applications.

Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound provides another site for chemical modification, enabling the synthesis of a variety of derivatives and synthetic intermediates.

Derivatization via Esterification and Etherification for Synthetic Intermediates

The hydroxyl group can be readily converted into esters or ethers, which can serve as protecting groups or as intermediates for further synthetic transformations.

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., with a catalyst like DMAP or in the presence of a coupling agent like DCC). This transformation is useful for protecting the hydroxyl group during subsequent reactions or for introducing specific ester functionalities.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide or sulfonate in the presence of a base (Williamson ether synthesis). Common protecting groups for alcohols, such as benzyl (B1604629) (Bn), tert-butyldimethylsilyl (TBS), or methoxymethyl (MOM) ethers, can be introduced through this method. The choice of protecting group depends on the desired stability and the conditions required for its eventual removal.

Table 2: Common Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagent Conditions Product
Esterification Acetyl chloride Pyridine Methyl 2-acetoxyhex-5-ynoate
Etherification Benzyl bromide, NaH THF Methyl 2-(benzyloxy)hex-5-ynoate

These derivatization strategies enhance the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Oxidation Reactions to Keto-Esters or Carboxylic Acids

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, yielding methyl 2-oxohex-5-ynoate. A common and mild reagent for this transformation is the Dess-Martin periodinane (DMP). wikipedia.orgalfa-chemistry.comwikipedia.orgiris-biotech.deorganic-chemistry.org This reagent is known for its high chemoselectivity, allowing for the oxidation of alcohols to aldehydes or ketones without affecting other sensitive functional groups like the alkyne in the molecule. wikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. wikipedia.orgorganic-chemistry.org The workup is generally straightforward, making DMP a preferred reagent for this type of transformation. organic-chemistry.org

Alternatively, strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond, resulting in the formation of carboxylic acids. orgoreview.comlibretexts.orglibretexts.orgopenochem.org Reagents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), can cleave the alkyne. orgoreview.comlibretexts.orglibretexts.orgopenochem.orgorganic-chemistry.org In the case of a terminal alkyne like in this compound, this oxidative cleavage would yield a dicarboxylic acid derivative and carbon dioxide. libretexts.orgopenochem.org The reaction with KMnO₄ is typically performed in a basic solution, and an acidic workup is required to protonate the resulting carboxylate salts. orgoreview.comlibretexts.org

Protection and Deprotection Strategies in Multistep Synthesis

In multistep organic synthesis, it is often necessary to protect the reactive hydroxyl group of this compound to prevent unwanted side reactions. masterorganicchemistry.comfiveable.meopenochem.orguobaghdad.edu.iqresearchgate.netwikipedia.org Silyl ethers are among the most common and versatile protecting groups for alcohols. masterorganicchemistry.comfiveable.melibretexts.orgchemistrysteps.com

Protection:

The secondary alcohol can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine. masterorganicchemistry.comchemistrysteps.com The choice of the silyl group allows for tuning the stability of the protecting group; bulkier silyl groups like TIPS provide greater stability. openochem.orgwikipedia.org

Deprotection:

The removal of the silyl protecting group, or deprotection, is typically achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comgelest.comyoutube.com The strong silicon-fluoride bond drives the cleavage of the silicon-oxygen bond, regenerating the alcohol. masterorganicchemistry.com The conditions for deprotection can be tuned to selectively remove one silyl group in the presence of another based on their steric bulk. wikipedia.org Acidic conditions can also be used for the removal of less hindered silyl groups. wikipedia.orggelest.com

Below is an interactive data table summarizing common silyl protecting groups and their deprotection conditions.

Protecting GroupReagent for ProtectionCommon Deprotection Reagent
Trimethylsilyl (TMS)Trimethylsilyl chloride (TMSCl)Mild acid, TBAF
Triethylsilyl (TES)Triethylsilyl chloride (TESCl)Acid, TBAF
tert-Butyldimethylsilyl (TBS/TBDMS)tert-Butyldimethylsilyl chloride (TBSCl)TBAF, HF
Triisopropylsilyl (TIPS)Triisopropylsilyl chloride (TIPSCl)TBAF, HF
tert-Butyldiphenylsilyl (TBDPS)tert-Butyldiphenylsilyl chloride (TBDPSCl)TBAF, HF

Reactions Involving the Ester Moiety

The ester functional group in this compound can undergo several important transformations, including transesterification and reduction.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comsrsintl.comscispace.comresearchgate.netscielo.br In a base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.comsrsintl.comresearchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is often used in a large excess. libretexts.orgmasterorganicchemistry.com For this compound, reacting it with a different alcohol in the presence of a catalyst like sodium methoxide (B1231860) or potassium carbonate would yield a new ester. scielo.brneptjournal.com It is crucial to carry out the reaction under anhydrous conditions to prevent the competing hydrolysis of the ester to a carboxylic acid. srsintl.comscielo.br

The ester group of this compound can be reduced to a primary alcohol using strong reducing agents. libretexts.orgquimicaorganica.org Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces esters to primary alcohols. quimicaorganica.orgchemistrysteps.comjove.comjove.com The reaction typically requires an excess of the reducing agent as two hydride ions are transferred to the carbonyl carbon. chemistrysteps.comjove.com The initial reduction forms an aldehyde intermediate, which is then further reduced to the primary alcohol. jove.comjove.com This transformation would convert this compound into a diol, specifically hexane-1,2-diol-5-yne.

It is important to note that sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Domino and Cascade Reactions Utilizing Multiple Functionalities

The presence of multiple functional groups in this compound makes it an ideal substrate for domino and cascade reactions, where a single event triggers a sequence of intramolecular transformations.

The alkyne and ester functionalities can participate in sequential reactions, often catalyzed by transition metals like palladium. sioc-journal.cnrsc.orgbohrium.comnih.govresearchgate.net For instance, a palladium-catalyzed reaction could initiate with the addition of a nucleophile to the alkyne (hydropalladation, carbopalladation, etc.), followed by an intramolecular cyclization involving the ester group. sioc-journal.cn Such cascade reactions are highly efficient in building complex cyclic structures in a single step. Domino reactions involving terminal alkynes and esters have been reported to yield various heterocyclic compounds. iaea.orgiaea.orgresearchgate.netnih.govacs.org For example, a palladium-catalyzed cyclization of a 1,6-enyne, a system structurally related to this compound if the ester were to be considered as part of a larger enyne system after an initial transformation, can lead to the formation of functionalized carbo- and heterocyclic compounds. sioc-journal.cnrsc.orgbohrium.com

Stereochemical Control and Diastereoselection in Transformations Involving Methyl 2 Hydroxyhex 5 Ynoate

Asymmetric Induction in Reactions Where Methyl 2-Hydroxyhex-5-ynoate is a Substrate

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. For a substrate like this compound, which possesses a stereocenter at the C2 position (bearing the hydroxyl group), this inherent chirality could direct the stereochemical outcome of reactions at other parts of the molecule.

For instance, in a reaction involving the addition of a reagent to the alkyne moiety, the existing stereocenter at C2 could favor the approach of the reagent from one face of the molecule over the other, leading to a diastereomeric excess (d.e.) of one product. The extent of this induction would depend on the nature of the reaction, the solvent, and the temperature. However, no specific studies demonstrating this for this compound have been found.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of this compound, a chiral auxiliary could be attached, for example, by converting the carboxylic ester to an amide with a chiral amine. This would create a new chiral center or introduce a bulky chiral group that could effectively shield one face of the molecule during a subsequent reaction, such as the reduction of the alkyne or an addition reaction across the triple bond. While this is a common and powerful strategy in asymmetric synthesis, no published research specifically applies this method to this compound.

Chelation-Controlled Reactions

Chelation control is a strategy used to achieve high stereoselectivity in reactions of molecules containing a Lewis basic atom (like the hydroxyl group in this compound) and another functional group. A Lewis acidic reagent can coordinate to both the hydroxyl group and another atom (e.g., the carbonyl oxygen of the ester), forming a rigid cyclic intermediate. This rigid structure can then direct the approach of a nucleophile or electrophile to a specific face of the molecule.

For this compound, a Lewis acid could chelate the hydroxyl and carbonyl groups, influencing reactions at the α-carbon or potentially even at the alkyne. This strategy is particularly effective in controlling the stereochemistry of aldol (B89426) reactions, reductions, and alkylations of α-hydroxy esters. Despite the theoretical applicability, no specific examples involving this compound are reported in the literature.

Enantiomeric Excess Determination Methods in Research Context

The determination of the enantiomeric excess (e.e.) of a chiral compound is crucial for assessing the success of an asymmetric synthesis. Common methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.

For a compound like this compound, one would expect that chiral HPLC using a suitable chiral stationary phase would be a primary method for separating and quantifying the enantiomers. Alternatively, the hydroxyl group could be derivatized with a chiral agent, such as Mosher's acid, to form diastereomers that can be distinguished and quantified by standard NMR or chromatography. While these are standard techniques for α-hydroxy esters, no specific protocols or data for the enantiomeric excess determination of this compound have been published.

Applications of Methyl 2 Hydroxyhex 5 Ynoate As a Key Synthetic Intermediate in Complex Molecule Synthesis

Total Synthesis of Natural Products and Analogues

The strategic placement of functional groups in methyl 2-hydroxyhex-5-ynoate makes it an attractive starting material for the stereocontrolled synthesis of natural products. The hydroxyl group provides a handle for asymmetric reactions or for the introduction of other functionalities, while the terminal alkyne is amenable to a wide array of coupling reactions and further transformations.

Precursor for Mevinic Acid Analogues (e.g., Compactin, Mevinolin Lactone Moiety)

While the direct use of this compound in the total synthesis of mevinic acid analogues such as Compactin and Mevinolin has not been extensively detailed in readily available literature, its structural motifs are relevant to the synthesis of the lactone portion of these molecules. The synthesis of these complex hypocholesterolemic agents often involves the construction of a polyfunctionalized hexahydronaphthalene (B12109599) core and a β-hydroxy-δ-lactone side chain. The carbon skeleton and oxygenation pattern of this compound could, in principle, be elaborated to form the critical lactone moiety.

A hypothetical synthetic approach could involve the stereoselective reduction of the ketone precursor to establish the desired stereochemistry at the hydroxyl center, followed by manipulation of the alkyne and ester functionalities to construct the δ-lactone ring.

Table 1: Key Transformations in a Hypothetical Mevinic Acid Analogue Synthesis

StepTransformationReagents and ConditionsResult
1Stereoselective ReductionChiral reducing agent (e.g., (R)-CBS catalyst, BH3·SMe2)Enantiomerically enriched this compound
2Alkyne Hydroboration/Oxidation9-BBN, then H2O2, NaOHConversion of alkyne to a primary alcohol
3LactonizationAcid or base catalysisFormation of the δ-lactone ring

Building Block for Bryostatins Fragments

In the context of bryostatin (B1237437) synthesis, a closely related precursor, methyl 5-hydroxyhex-2-ynoate, has been utilized. This structural isomer of this compound played a crucial role in the development of a stereoselective synthesis of the C1-C16 fragment of bryostatins. The synthesis involved the ring-opening of a protected glycidol (B123203) with lithiated methyl propiolate to generate methyl 5-hydroxyhex-2-ynoate. This intermediate was then subjected to a series of transformations, including stereoselective cuprate (B13416276) addition, ester reduction, and oxidative cleavage, to furnish a key aldehyde required for a subsequent ketophosphonate-aldehyde condensation. This ultimately led to the construction of the cis-2,6-disubstituted tetrahydropyran (B127337) ring system present in the bryostatin core.

While not a direct application of this compound, this work highlights the synthetic utility of this class of bifunctional building blocks in the assembly of complex polyketide natural products.

Role in the Synthesis of Rugulactone

Information regarding the specific use of this compound in the total synthesis of Rugulactone is not prominently available in the chemical literature. The synthesis of this α-pyrone-containing natural product typically involves different strategic bond disconnections and starting materials. However, the structural elements of this compound could potentially be incorporated into a convergent synthetic route to Rugulactone, where the hydroxy ester functionality could be elaborated to form part of the lactone ring and the alkyne could be transformed into the side chain.

Contribution to the Synthesis of Oxygenated Terpenoids

The synthesis of oxygenated terpenoids, a vast and structurally diverse class of natural products, employs a wide array of synthetic methodologies. While the carbon skeleton of this compound does not immediately lend itself to the typical isoprene-based construction of most terpenoids, it could potentially serve as a precursor for specific, less common terpenoid structures or for the synthesis of highly functionalized side chains that are later appended to a core terpenoid scaffold. The alkyne functionality, for instance, could participate in metal-catalyzed cyclization reactions to form carbocyclic rings found in some terpenoids.

Construction of Bicyclic Lactones and Other Polyketide Scaffolds

The structural features of this compound are well-suited for its use in the construction of bicyclic lactones and other polyketide-derived scaffolds. The hydroxyl and ester groups can be used to form a lactone ring, while the alkyne can undergo a variety of intramolecular reactions to form a second ring. For example, a transition-metal-catalyzed cyclization of the alkyne onto the ester or a derivative thereof could lead to the formation of a bicyclic system.

Table 2: Potential Cyclization Strategies for Bicyclic Lactone Synthesis

Cyclization TypeCatalyst/ReagentsResulting Scaffold
Pauson-Khand ReactionCo2(CO)8Fused cyclopentenone-lactone system
Intramolecular Diels-AlderHeat or Lewis AcidFused cyclohexene-lactone system (after alkyne modification)
Radical CyclizationRadical initiator (e.g., AIBN), Bu3SnHFused or spirocyclic lactone systems

While specific examples of these transformations starting from this compound are not abundant in the literature, the principles of these reactions demonstrate the potential of this building block in the synthesis of complex polyketide structures.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, allows for a range of cyclization strategies to form substituted dihydropyrans, furans, and pyrrolines. These heterocyclic motifs are central to the structures of many natural products and pharmaceutically active compounds.

Formation of Dihydropyrans and Related Cyclic Ethers

The synthesis of dihydropyran rings can be envisioned from this compound through intramolecular cyclization pathways. One plausible approach involves the acid-catalyzed or metal-mediated addition of the hydroxyl group across the alkyne. This type of cyclization, known as hydroalkoxylation, would lead to the formation of an enol ether, which is a key structural feature of dihydropyrans.

For instance, treatment of this compound with a suitable catalyst, such as a gold or platinum complex, could promote the 6-endo-dig cyclization. This process would involve the nucleophilic attack of the hydroxyl oxygen onto the activated alkyne, followed by protonolysis of the resulting organometallic intermediate to yield the dihydropyran product. The regioselectivity of this cyclization is a critical aspect, and it is generally governed by the nature of the catalyst and the reaction conditions.

Another potential route to dihydropyran-related structures from this compound is through a hetero-Diels-Alder reaction. In this scenario, the alkyne moiety of this compound could potentially act as a dienophile in a [4+2] cycloaddition with a suitable diene. However, this approach is less direct and would require significant activation of the alkyne.

A summary of potential synthetic strategies for dihydropyran formation is presented in the table below.

Reaction Type Catalyst/Reagent Key Intermediate Product Type
Intramolecular HydroalkoxylationAu(I) or Pt(II) complexesOrganometallic-alkyne complexSubstituted Dihydropyran
Acid-Catalyzed CyclizationStrong protic or Lewis acidsOxonium ionSubstituted Dihydropyran

Construction of Furan (B31954) Derivatives

The furan nucleus can be constructed from this compound via several synthetic transformations that typically involve cyclization and subsequent oxidation or rearrangement. A common strategy for furan synthesis from alkynyl alcohols involves a metal-catalyzed cycloisomerization reaction.

For example, gold or palladium catalysts are known to effectively catalyze the cyclization of substrates containing both a hydroxyl group and an alkyne. In the case of this compound, a 5-exo-dig cyclization would be required to form a five-membered ring. This could be achieved by activating the alkyne with a transition metal catalyst, followed by the intramolecular attack of the hydroxyl group. The resulting intermediate could then undergo further transformations, such as isomerization, to furnish the aromatic furan ring.

An alternative approach could involve the initial oxidation of the secondary alcohol in this compound to a ketone. The resulting β-alkynyl-β-ketoester could then undergo a base-mediated intramolecular cyclization to afford a substituted furan. This pathway is particularly attractive as it leverages the inherent reactivity of the 1,4-dicarbonyl system precursor.

The table below outlines potential methods for the synthesis of furan derivatives.

Reaction Type Catalyst/Reagent Key Intermediate Product Type
CycloisomerizationAu(III) or Pd(II) complexesVinyl-metal speciesSubstituted Furan
Oxidation followed by CyclizationOxidizing agent (e.g., PCC), then Baseβ-Alkynyl-β-ketoesterSubstituted Furan

Pyrroline (B1223166) Unit Precursors for Tetrapyrrole Macrocycles

This compound can be envisioned as a precursor to substituted pyrrolines, which are fundamental building blocks for the synthesis of complex tetrapyrrole macrocycles like porphyrins and corrins. The conversion of this compound to a pyrroline derivative would necessitate the introduction of a nitrogen atom.

A plausible synthetic route would involve the conversion of the hydroxyl group into a suitable nitrogen-containing functionality, such as an amine or an azide (B81097). For example, the alcohol could be converted to a mesylate or tosylate, followed by nucleophilic substitution with an amine or sodium azide. The resulting amino- or azido-alkyne could then undergo an intramolecular cyclization to form the pyrroline ring.

In the case of an amino-alkyne, a metal-catalyzed hydroamination reaction could be employed to facilitate the cyclization. For the azido-alkyne, a reductive cyclization or a [3+2] cycloaddition followed by rearrangement could lead to the desired pyrroline structure. The resulting substituted pyrroline, bearing a methyl ester and a side chain, would be a valuable intermediate for further elaboration into more complex tetrapyrrolic systems.

Potential strategies for the synthesis of pyrroline precursors are summarized in the table below.

Functionalization Cyclization Method Catalyst/Reagent Product Type
Hydroxyl to AmineMitsunobu reaction or reductive aminationTransition metal catalyst (e.g., Au, Ag)Substituted Pyrroline
Hydroxyl to AzideMesylation/Tosylation then NaN3Reductive agent (e.g., PPh3) or heatSubstituted Pyrroline

Development of Chemical Probes and Reporters in Chemical Biology

The terminal alkyne functionality of this compound makes it a valuable scaffold for the development of chemical probes and reporters for applications in chemical biology. The alkyne group can participate in bioorthogonal "click" chemistry reactions, allowing for the specific labeling and detection of biomolecules in complex biological systems.

Analogues for Metabolic Labeling Studies (e.g., Protein Lactylation)

This compound is a structural analogue of lactate (B86563), a key metabolite involved in cellular energy metabolism and post-translational modifications, such as protein lactylation. By virtue of this structural similarity, analogues of this compound can be utilized as chemical reporters to study protein lactylation.

In a relevant study, a similar compound, sodium (S)-2-hydroxyhex-5-ynoate (YnLac-2), was synthesized and evaluated as a metabolic label for protein lactylation in live cells. nih.gov The principle of this approach is that the cell's metabolic machinery may incorporate this alkyne-containing lactate analogue into proteins in place of endogenous lactate. The incorporated alkyne tag then serves as a handle for subsequent bioorthogonal ligation with a reporter molecule, such as an azide-functionalized fluorophore or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

Experimental findings have shown that the efficiency of metabolic labeling can be influenced by the structure of the lactate analogue. For instance, YnLac-2, which has a bulkier side chain compared to other lactate reporters, was found to be less efficient for protein labeling. nih.gov This suggests that the cellular enzymes involved in protein lactylation are sensitive to the steric bulk of the lactate analogue. Another analogue, methyl (S)-2-hydroxypent-4-ynoate (YnLac-OMe), was designed as a pro-metabolite to enhance cellular delivery by masking the carboxylate group as a methyl ester. nih.gov However, this modification did not lead to an improvement in protein labeling signals compared to the unesterified form. nih.gov

These findings highlight the importance of subtle structural modifications in the design of metabolic reporters and provide valuable insights for the potential application of this compound or its derivatives in studying protein lactylation and other metabolic pathways.

The table below summarizes the key aspects of using lactate analogues for metabolic labeling.

Lactate Analogue Key Structural Feature Application Observed Efficiency
Sodium (S)-2-hydroxyhex-5-ynoate (YnLac-2)Terminal alkyne, bulkier side-chainMetabolic labeling of protein lactylationLess efficient than smaller analogues nih.gov
Methyl (S)-2-hydroxypent-4-ynoate (YnLac-OMe)Terminal alkyne, methyl esterPro-metabolite for enhanced cellular deliveryDid not enhance protein labeling signals nih.gov

Design Principles for Bioorthogonal Functionality

The terminal alkyne group in this compound is a key feature that aligns with the design principles of bioorthogonal chemical reporters. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is a prime example of a bioorthogonal functional group due to its general absence in biological systems and its specific reactivity with azide partners in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in copper-free click chemistry.

The design of a bioorthogonal probe based on this compound would involve considering several key principles:

Chemical Orthogonality: The terminal alkyne is largely inert to the vast array of functional groups present in a biological milieu, ensuring that it does not react non-specifically with cellular components. Its specific reactivity is reserved for its azide partner.

Biocompatibility: The probe and the ligation reaction must be non-toxic to the biological system under investigation. The reagents and catalysts used in the "click" reaction should not perturb the normal physiology of the cells or organism.

Favorable Kinetics: The bioorthogonal reaction should proceed at a reasonable rate under physiological conditions (i.e., in aqueous solution, at neutral pH, and at ambient temperature) to allow for efficient labeling in a biologically relevant timeframe.

Stability: The probe itself should be stable in the biological environment until the labeling reaction occurs. The resulting linkage (a triazole in the case of CuAAC) should also be stable to allow for downstream analysis.

Advanced Mechanistic Investigations and Computational Studies of Methyl 2 Hydroxyhex 5 Ynoate Chemistry

Elucidation of Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For a molecule with multiple functional groups like methyl 2-hydroxyhex-5-ynoate, discerning the precise sequence of events at a molecular level is paramount.

Radical Intermediates in Palladium-Catalyzed Processes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their mechanisms often involve intricate catalytic cycles with various palladium oxidation states. While many palladium-catalyzed reactions are understood to proceed through classical Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles, the involvement of radical intermediates, often through single-electron transfer (SET) pathways, has gained increasing recognition. researchgate.netnih.gov These radical pathways can significantly influence the reactivity and selectivity of a given transformation.

In the context of palladium-catalyzed reactions involving alkynes, such as the functionalization of the terminal alkyne in this compound, the potential for radical intermediates arises in several scenarios. For instance, in photoredox/palladium dual catalytic systems, a photocatalyst can generate radical species that then enter the palladium catalytic cycle. nih.gov The addition of radical scavengers like TEMPO or galvinoxyl in such reactions often leads to a significant decrease in product yield, providing strong evidence for the intermediacy of radicals. nih.gov

Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in elucidating the energetics of these radical pathways. ic.ac.uknih.gov These studies can map out the potential energy surfaces for both two-electron (ionic) and one-electron (radical) pathways, allowing for a comparison of their relative feasibilities. For example, calculations on the oxidative addition of organic halides to a Pd(0) complex can reveal whether a concerted, two-electron process or a stepwise, radical-mediated pathway is more favorable. ic.ac.uk

Table 1: Hypothetical Effect of Radical Scavengers on a Palladium-Catalyzed Alkenylation of this compound

EntryRadical ScavengerConcentration (mol%)Conversion (%)Proposed Mechanism
1None095Mixed Ionic/Radical
2TEMPO2540Inhibition of Radical Pathway
3Galvinoxyl2535Inhibition of Radical Pathway

This is a hypothetical data table created to illustrate the concept based on general principles found in the provided search results.

Photochemical Reaction Control and Modulators

Photochemistry offers a powerful tool for controlling chemical reactions with high precision, often enabling transformations that are inaccessible under thermal conditions. nih.govacs.org The absorption of light by a molecule can lead to the formation of an excited state with distinct reactivity compared to its ground state. This principle can be applied to control the reactions of this compound, for instance, by influencing the reactivity of the alkyne or the hydroxy ester functionality.

One approach to photochemical control involves the use of photosensitizers or photocatalysts that can absorb light and then transfer energy or an electron to the substrate, initiating a reaction. acs.org For terminal alkynes, photochemical methods have been developed for various transformations, including C-H annulation to form indanones from aromatic aldehydes and terminal alkynes. acs.org The reaction mechanism often involves a hydrogen atom transfer (HAT) from the aldehyde to the excited photocatalyst, generating a radical intermediate that then reacts with the alkyne.

Furthermore, photochemical control can be exerted by using photolabile protecting groups that can be cleaved with light of a specific wavelength to unmask a reactive functional group at a desired point in a synthetic sequence. For terminal alkynes, o-nitrobenzyl-based protecting groups have been shown to be effective, releasing the terminal alkyne upon photoirradiation. acs.org This strategy allows for temporal control over the availability of the reactive alkyne moiety in this compound for subsequent reactions.

The efficiency and selectivity of photochemical reactions can be influenced by various modulators, such as the solvent, additives, and the wavelength of light used. rsc.org Computational studies can aid in understanding how these modulators affect the excited-state properties of the reactants and intermediates, thereby guiding the optimization of reaction conditions.

Transition State Analysis in Stereoselective Transformations

The presence of a stereocenter at the C2 position of this compound makes it a valuable chiral building block. The development of stereoselective transformations that can control the configuration of this and other stereocenters is of significant interest. Understanding the origins of stereoselectivity requires a detailed analysis of the transition states of the stereodetermining steps.

Computational chemistry, particularly DFT calculations, has become an indispensable tool for transition state analysis. nih.gov By locating and characterizing the transition state structures for the formation of different stereoisomers, the energy difference between these transition states (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric or diastereomeric excess of the product.

For example, in a palladium-catalyzed asymmetric allylic alkylation of a precursor to this compound, the stereoselectivity would be determined in the step where the nucleophile attacks the π-allyl palladium intermediate. Computational modeling can be used to analyze the different possible transition states leading to the (R) and (S) products. These models can take into account the steric and electronic interactions between the substrate, the chiral ligand on the palladium catalyst, and the incoming nucleophile to explain the observed stereochemical outcome.

Table 2: Hypothetical Calculated Energy Barriers for a Stereoselective Reaction Involving a Precursor to this compound

Transition StateProduct StereoisomerRelative Free Energy (kcal/mol)Predicted Major Isomer
TS-RR0.0Yes
TS-SS1.8No

This is a hypothetical data table created to illustrate the concept based on general principles found in the provided search results.

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Research

Advanced spectroscopic techniques are crucial for both monitoring the progress of reactions involving this compound and for the unambiguous structural characterization of the products.

Advanced NMR Spectroscopy (e.g., 2D NMR, chiral shift reagents for ee determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. diva-portal.orgsemanticscholar.org For a molecule like this compound, 1D NMR (¹H and ¹³C) provides essential information about the number and types of protons and carbons present. libretexts.orgorgchemboulder.com

However, for more complex molecules or for determining connectivity and stereochemistry, two-dimensional (2D) NMR techniques are invaluable. wikipedia.orglibretexts.orgyoutube.com Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to trace the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached carbons and with carbons that are two or three bonds away, respectively, providing a complete picture of the molecular framework.

To determine the enantiomeric excess (ee) of chiral molecules like this compound, chiral shift reagents can be employed in NMR spectroscopy. These reagents are chiral lanthanide complexes that can reversibly bind to the substrate, forming diastereomeric complexes that have different NMR spectra. This results in the splitting of signals for the two enantiomers, and the ratio of the integrals of these signals can be used to determine the ee.

Table 3: Typical ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)Multiplicity
H1 (alkyne)~2.0t
H3~2.3m
H4~1.8m
H2 (CH-OH)~4.2t
OCH₃~3.7s
OHvariablebr s

This is a representative data table based on general NMR principles for similar structures. libretexts.orgorgchemboulder.com

High-Resolution Mass Spectrometry for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. uvic.ca This capability is extremely useful for confirming the identity of products and for gaining mechanistic insights into chemical reactions. researchgate.netwildlife-biodiversity.com

In the context of studying the reactions of this compound, HRMS can be used to identify and characterize reaction intermediates, including transient catalytic species in palladium-catalyzed reactions. researchgate.net By coupling HRMS with techniques like electrospray ionization (ESI), it is possible to observe charged intermediates directly from the reaction mixture. This allows for the real-time monitoring of the catalytic cycle and the identification of key intermediates.

Furthermore, HRMS can be used in conjunction with isotopic labeling studies to trace the pathways of atoms during a reaction. For example, by using a deuterated reagent, the incorporation of deuterium into the product can be precisely monitored by HRMS, providing valuable information about the reaction mechanism. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the ions and analyzing the resulting fragmentation patterns. nih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For a molecule like this compound, these methods can elucidate complex mechanistic questions and predict its behavior in various chemical environments.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations can determine the thermodynamic stability of reactants, products, intermediates, and transition states, thereby providing a quantitative picture of reaction energetics and pathways.

For this compound, several reactions can be envisaged where quantum chemical calculations would provide significant insights. One such reaction is the intramolecular cyclization, where the hydroxyl group attacks the alkyne moiety. DFT calculations could be employed to model the reaction pathway for both 5-exo-dig and 6-endo-dig cyclizations. The calculated activation energies would reveal the kinetically favored pathway.

Illustrative Example of Reaction Energetics for Intramolecular Cyclization:

Reaction PathwayTransition State Energy (kcal/mol)Product Energy (kcal/mol)Kinetic Favorability
5-exo-dig Cyclization25.3-15.8Favored
6-endo-dig Cyclization32.1-12.4Disfavored

Note: The data in this table is illustrative and based on typical values for similar intramolecular cyclizations of hydroxy alkynes. It serves to demonstrate the type of information that can be obtained from quantum chemical calculations.

These calculations would typically involve geometry optimization of all stationary points on the potential energy surface, followed by frequency calculations to confirm their nature (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound play a crucial role in its reactivity. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. This is particularly important for understanding the pre-organization of the molecule for certain reactions, such as the aforementioned intramolecular cyclization.

Computational methods like systematic or stochastic conformational searches followed by geometry optimization with DFT can reveal the preferred spatial arrangements of the hydroxyl, ester, and alkyne functional groups. The presence of intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group would be a key feature to investigate, as it would significantly influence the conformational landscape.

Predicted Stable Conformers and Their Relative Energies:

ConformerKey Dihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)Key Feature
1 (Global Minimum)650.00Intramolecular H-bond (OH to C=O)
21801.5Extended conformation
3-702.1Gauche conformation

Note: This data is a hypothetical representation based on conformational analyses of similar α-hydroxy esters.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. By simulating the motion of the molecule over time, MD can explore the conformational space and reveal the timescales of conformational changes. This is particularly useful for understanding how the solvent environment might influence the conformational preferences and, consequently, the reactivity of the molecule.

Prediction of Reactivity and Selectivity

Computational chemistry offers various tools to predict the reactivity and selectivity of organic molecules. For this compound, these methods can help to identify the most reactive sites and predict the outcome of reactions with different reagents.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide a qualitative understanding of reactivity. For this compound, the HOMO is likely to be localized on the alkyne π-system and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl group of the ester and the alkyne, suggesting these are the sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show regions of negative potential (red) around the oxygen atoms, indicating their nucleophilicity, and regions of positive potential (blue) around the hydroxyl hydrogen and the carbon atoms of the carbonyl and alkyne groups, indicating their electrophilicity.

Computational Prediction of Regioselectivity in Hydration:

The hydration of the terminal alkyne in this compound can lead to two possible regioisomers: a methyl ketone (Markovnikov product) or an aldehyde (anti-Markovnikov product). Computational modeling of the reaction mechanism, for example, under acid-catalyzed conditions, can predict the regioselectivity by comparing the activation barriers for the formation of the two possible vinyl cation intermediates.

Calculated Activation Barriers for Alkyne Hydration:

IntermediateActivation Energy (kcal/mol)Predicted Product
Formation of C-2 Cation18.2Methyl Ketone (Markovnikov)
Formation of C-1 Cation28.9Aldehyde (anti-Markovnikov)

Note: The values presented are illustrative and based on DFT calculations for the hydration of terminal alkynes.

These computational approaches, while not replacing experimental studies, provide a powerful framework for understanding and predicting the chemical behavior of this compound. They offer a cost-effective and efficient way to screen potential reactions and to gain deep mechanistic insights that can guide future experimental work.

Green Chemistry Principles Applied to the Synthesis and Transformations of Methyl 2 Hydroxyhex 5 Ynoate

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. In the context of synthesizing α-hydroxy alkynoates like methyl 2-hydroxyhex-5-ynoate, a shift towards greener alternatives is essential.

Research has highlighted the potential of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl lactate (B86563), as viable replacements for conventional solvents. researchgate.net These solvents are derived from renewable resources and often exhibit lower toxicity and better biodegradability. For instance, the synthesis of related α-hydroxyphosphonates has been successfully carried out under solvent-free conditions, a highly desirable green chemistry approach that eliminates solvent waste entirely. hbku.edu.qaanton-paar.com Grinding techniques and the use of solid-supported catalysts can facilitate such solvent-free reactions. hbku.edu.qa While specific studies on this compound are limited, the principles demonstrated with similar compounds strongly suggest the feasibility of adopting greener solvent systems or solventless conditions for its synthesis.

Table 1: Comparison of Conventional and Green Solvents for Organic Synthesis

SolventTypeKey Properties
Dichloromethane (B109758)ChlorinatedHigh volatility, suspected carcinogen
TolueneAromaticVolatile, toxic, derived from petroleum
Diethyl etherEtherHighly flammable, forms explosive peroxides
Water Green Non-toxic, non-flammable, abundant
Ethanol Bio-solvent Renewable, biodegradable, low toxicity
2-MeTHF Bio-solvent Renewable, higher boiling point than THF
Ethyl lactate Bio-solvent Biodegradable, low vapor pressure

Development of Catalyst-Efficient and Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. For the synthesis of alkynyl compounds, the development of efficient and recyclable catalysts is a major area of research.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation and reuse. mdpi.comnih.gov For alkyne functionalization reactions, various recyclable catalytic systems have been explored, including metal nanoparticles encapsulated in polysiloxanes, silica-supported copper catalysts, and metal-organic frameworks (MOFs). mdpi.comnih.gov For example, a silica-supported copper(I) acetate (B1210297) catalyst has been shown to be effective in azide-alkyne cycloaddition reactions and can be recovered and reused multiple times without significant loss of activity. mdpi.com While a direct application to the synthesis of this compound has not been extensively reported, these catalyst systems demonstrate the potential for developing robust and recyclable catalysts for the addition of an alkyne to an α-keto ester, a plausible synthetic route to the target molecule.

Table 2: Examples of Recyclable Catalysts for Alkyne Functionalization

Catalyst SystemReaction TypeRecyclabilityReference
Polysiloxane-encapsulated metal nanoparticlesVarious alkyne functionalizationsHigh mdpi.com
Silica-supported copper(I) acetateAzide-alkyne cycloadditionGood mdpi.com
Sulphated Al-MCM-41Alcohol addition to alkynesReusable up to six times mdpi.com
Gold nanoparticles on solid supportThioallylation of alkynesRecyclable researchgate.net

Atom Economy Maximization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A potential synthetic route to this compound is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. iitk.ac.inwikipedia.orglibretexts.orgadichemistry.comorganic-chemistry.org This reaction generally exhibits good atom economy as it is an addition reaction where all the carbon atoms from the reactants are incorporated into the β-hydroxy ester product. iitk.ac.in To further enhance the green credentials of this route, modifications such as using catalytic amounts of a more environmentally benign metal or developing a one-pot procedure would be beneficial. The principles of designing for high atom economy encourage the development of synthetic pathways that favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. whiterose.ac.uk

Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a key aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. anton-paar.commdpi.comscispace.com Microwave heating can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating methods. anton-paar.commdpi.comscispace.com

The synthesis of various organic compounds, including α-hydroxy acids and other esters, has been successfully demonstrated using microwave irradiation. ntnu.no These methods often require less energy and can sometimes be performed under solvent-free conditions, further enhancing their green profile. researchgate.net For the synthesis of this compound, exploring microwave-assisted conditions for key steps, such as the coupling of the alkyne and ester moieties, could lead to a more energy-efficient and rapid synthetic protocol.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect dielectric heating
Reaction Time Hours to daysSeconds to minutes
Energy Consumption Generally higherOften significantly lower
Yields VariableOften improved
Side Reactions Can be more prevalentOften reduced

Use of Renewable Feedstocks and Biocatalysis for Sustainable Production

The transition from a fossil fuel-based economy to one based on renewable resources is a fundamental goal of green chemistry. This involves utilizing biomass as a source of chemical building blocks. hbku.edu.qanrel.govacs.orgnih.govimperial.ac.uk For the synthesis of a C6 compound like this compound, platform chemicals derived from the breakdown of lignocellulose, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), could potentially serve as starting materials. acs.orgimperial.ac.uk

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a powerful approach for the sustainable production of chemicals. nih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can be derived from renewable resources. While a specific biocatalytic route to this compound has not been established, the enzymatic synthesis of structurally similar chiral α-hydroxy esters and ketones has been demonstrated. nih.gov This suggests the potential for developing a biocatalytic process, perhaps starting from a renewable C6 building block, for the enantioselective synthesis of this compound.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The chiral center at the C2 position of methyl 2-hydroxyhex-5-ynoate makes the development of stereoselective synthetic methods a paramount objective. Future research will likely focus on enzymatic resolutions and asymmetric catalysis to afford enantiomerically pure forms of the molecule. The exploration of chiral ligands in transition-metal catalyzed reactions could provide efficient pathways to either the (R) or (S) enantiomer, which is crucial for its potential application in the synthesis of biologically active molecules where stereochemistry is often critical for efficacy.

Exploration of Undiscovered Chemical Transformations

The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations that remain to be explored. The terminal alkyne can undergo a variety of reactions, including click chemistry, Sonogashira coupling, and hydrofunctionalization reactions. The secondary alcohol can be oxidized, protected, or used as a handle for further functionalization. The ester group can be hydrolyzed, reduced, or converted to other functional groups. Investigating novel intramolecular reactions, such as cyclizations initiated at either the alkyne or the alcohol, could lead to the synthesis of complex heterocyclic structures.

Expanding the Scope of its Application in Complex Molecule Synthesis

This compound represents a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. Its linear carbon chain with functional groups at key positions makes it an ideal precursor for the construction of polyketide-like structures. Future work could demonstrate its utility in the total synthesis of macrolides, alkaloids, and other classes of natural products where the introduction of a functionalized six-carbon unit is required.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes involving this compound to flow chemistry and automated synthesis platforms presents a significant opportunity for process optimization and scalability. Continuous flow reactors could enable safer handling of reactive intermediates, improve reaction efficiency through precise control of parameters like temperature and reaction time, and facilitate in-line purification. The development of automated multi-step syntheses starting from or incorporating this compound would accelerate the discovery and production of novel chemical entities.

Computational Design of New Reactions and Derivatization Strategies

Computational chemistry and molecular modeling can play a pivotal role in predicting the reactivity of this compound and designing novel derivatization strategies. Density functional theory (DFT) calculations could be employed to investigate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and identify the most favorable conditions for new transformations. In silico screening of virtual libraries of derivatives of this compound could help identify compounds with desired properties for various applications, guiding future synthetic efforts.

Q & A

Q. What methodologies ensure reproducibility in NMR assignments for this compound?

  • Methodological Answer : Use internal standards (e.g., TMS) and calibrate spectrometers with reference compounds (e.g., ethylbenzene). Cross-validate assignments via 2D techniques (HSQC, HMBC) and compare with predicted shifts from ACD/Labs or ChemDraw .

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